molecular formula C2H7NO2S B075362 Ethanesulfonamide CAS No. 1520-70-3

Ethanesulfonamide

Cat. No.: B075362
CAS No.: 1520-70-3
M. Wt: 109.15 g/mol
InChI Key: ZCRZCMUDOWDGOB-UHFFFAOYSA-N
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Description

Ethanesulfonamide, also known as this compound, is an organosulfur compound with the molecular formula C2H7NO2S. It is characterized by the presence of a sulfonamide functional group, which consists of a sulfonyl group (SO2) connected to an amine group (NH2). This compound is a crystalline solid with a melting point of 60°C and a boiling point of approximately 214.9°C . This compound is used in various scientific and industrial applications due to its unique chemical properties.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of ethanesulfonyl chloride with ammonia or an amine. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct . Another method involves the NH4I-mediated amination of sodium sulfinates, which provides an environmentally friendly route to sulfonamide compounds .

Industrial Production Methods: In industrial settings, the production of ethanesulphonamide often involves large-scale reactions using ethanesulfonyl chloride and ammonia. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Ethanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

    Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The compound can be hydrolyzed to produce ethanesulfonic acid and ammonia.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Methanesulfonamide: Similar structure but with a methyl group instead of an ethyl group.

    Benzenesulfonamide: Contains a benzene ring attached to the sulfonamide group.

    Sulfanilamide: A widely used sulfonamide antibiotic.

Uniqueness of this compound: this compound is unique due to its specific molecular structure, which provides distinct chemical properties and reactivity. Its relatively simple structure compared to more complex sulfonamides makes it a versatile compound in various chemical reactions and industrial applications .

Properties

IUPAC Name

ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO2S/c1-2-6(3,4)5/h2H2,1H3,(H2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRZCMUDOWDGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061752
Record name Ethanesulfonamide
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Molecular Weight

109.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1520-70-3
Record name Ethanesulfonamide
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Record name Ethanesulfonamide
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Record name Ethanesulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethanesulfonamide
Customer
Q & A

Q1: What is the antimicrobial activity spectrum of N-(benzothiazol-2-yl)ethanesulphonamide (ES2ABT)?

A1: ES2ABT demonstrated varying degrees of in vitro and in vivo activity against both multi-resistant and cultured bacterial and fungal strains. [, ] These included Escherichia coli, Proteus species, Pseudomonas aeruginosa, Staphylococcus aureus, Candida krusei, and Candida albicans. Notably, ES2ABT showed activity against Candida krusei (ATCC 6258), while the standard antifungal drug Fluconazole did not. [, ]

Q2: Have metal complexes of ES2ABT been investigated for antimicrobial activity?

A2: Yes, researchers have synthesized and evaluated manganese(IV), cobalt(II), and zinc(II) complexes of ES2ABT. These complexes, along with the parent ligand, were tested against a similar panel of multi-resistant and cultured bacteria and fungi. Interestingly, all the compounds, including the metal complexes, displayed varying degrees of antimicrobial activity. []

Q3: What is the Lethal Concentration 50 (LC50) of ES2ABT?

A3: The Lethal Concentration 50 (LC50) of ES2ABT was determined to be 338.80 ± 28.6 ppm. [] This value falls within acceptable concentration ranges, suggesting a relatively favorable safety profile.

Q4: What spectroscopic techniques were used to characterize ES2ABT and its metal complexes?

A4: Researchers employed a range of spectroscopic techniques to characterize ES2ABT and its metal complexes, including: * Mass Spectrometry* Elemental Microanalysis* UV/VIS Spectrophotometry * Infrared Spectroscopy* Proton and 13C NMR Spectroscopy [, ]

Q5: Beyond antimicrobial applications, are there other known uses of ethanesulphonamide derivatives?

A5: Yes, ethanesulphonamide derivatives have been explored in other research contexts. For example, a study investigated the functional coupling between metabotropic glutamate receptors and G-proteins using a radioligand binding assay employing a specific ethanesulphonamide derivative, 2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)ethanesulphonamide hydrochloride (LY487379). []

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